9H-fluorene-4-carbonyl chloride chemical properties and structure
9H-fluorene-4-carbonyl chloride chemical properties and structure
Structural Dynamics, Synthetic Protocols, and Applications in Drug Discovery
Executive Summary
9H-Fluorene-4-carbonyl chloride (CAS: 7315-93-7) is a specialized electrophilic intermediate derived from the fluorene scaffold.[1][2] Unlike the more common 9-fluorenylmethoxycarbonyl (Fmoc) chloride used for amine protection, this compound features a reactive acyl chloride group at the C4 position of the aromatic ring system. This specific regiochemistry places the electrophile in the "bay region" of the fluorene core, introducing unique steric constraints and electronic properties that are valuable in the synthesis of atropisomeric ligands, fluorescent dyes, and bioactive heterocyclic hybrids. This guide provides a comprehensive technical analysis of its properties, synthesis, and utility.
Chemical Identity and Structural Analysis[4][5][6][7][8]
Nomenclature and Identifiers[8][9]
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Precursor Acid CAS: 6954-55-8 (9H-fluorene-4-carboxylic acid)
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Molecular Weight: 228.67 g/mol
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SMILES: ClC(=O)c1cccc2c1Cc3ccccc23
Structural Dynamics: The Bay Region Effect
The defining feature of 9H-fluorene-4-carbonyl chloride is the location of the carbonyl group. Position 4 is part of the "bay region," spatially proximal to the hydrogen atom at position 5. This proximity creates significant steric strain, which influences the planarity of the molecule and the trajectory of nucleophilic attack during derivatization.
Key Structural Features:
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C9 Methylene Bridge: Unlike fluorenone derivatives (which have a ketone at C9), the C9 methylene group (CH₂) maintains the aromaticity of the biphenyl system while allowing for potential C-H activation or deprotonation (pKa ~22.6).
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Steric Hindrance: The C4-carbonyl group experiences repulsion from the C5-proton, often forcing the carbonyl out of coplanarity with the aromatic ring. This can retard reaction rates compared to the unhindered 2-isomer but offers high regioselectivity in subsequent transformations.
Physicochemical Properties[5][12]
| Property | Value | Notes |
| Physical State | Solid | Typically off-white to beige crystalline powder. |
| Melting Point | 100–110 °C (Estimated) | Precursor acid melts at ~179°C; chlorides typically melt lower. Recrystallizable from isopropanol.[7] |
| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water/alcohols. |
| Reactivity | Electrophilic | Susceptible to hydrolysis; stable under inert atmosphere (N₂/Ar). |
| Storage | 2–8°C, Inert Gas | Moisture sensitive. Store in desiccator. |
Synthesis and Production Protocols
The synthesis of 9H-fluorene-4-carbonyl chloride is typically achieved via the chlorination of 9H-fluorene-4-carboxylic acid.[7] The acid itself is often synthesized via intramolecular cyclization of diphenic acid derivatives or directed lithiation strategies, though the latter is complicated by the acidity of the C9 protons.
Laboratory Scale Synthesis Protocol
Objective: Conversion of 9H-fluorene-4-carboxylic acid to the acid chloride.
Reagents:
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9H-fluorene-4-carboxylic acid (1.0 eq)
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Thionyl Chloride (SOCl₂) (Excess, ~3–5 eq) or Oxalyl Chloride (1.2 eq) with DMF cat.
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Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).
Step-by-Step Methodology:
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Setup: Equip a flame-dried 2-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet (Nitrogen or Argon).
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Suspension: Charge the flask with 9H-fluorene-4-carboxylic acid (e.g., 20 g, 95 mmol) and anhydrous DCM (100 mL). The acid may not fully dissolve initially.
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Chlorination:
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Option A (Thionyl Chloride): Add SOCl₂ (14.65 g, 123 mmol) dropwise. Heat to reflux (approx. 40–50°C) for 3–12 hours.
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Option B (Oxalyl Chloride): Add Oxalyl Chloride (1.2 eq) and 2 drops of DMF at 0°C, then warm to room temperature.
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Monitoring: Monitor reaction progress by quenching a small aliquot with methanol and checking for the methyl ester via TLC or LC-MS.
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Workup: Once complete, remove the solvent and excess chlorinating agent under reduced pressure (rotary evaporator).
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Purification: The crude solid can be recrystallized from anhydrous isopropanol or hexane/DCM mixtures to yield the pure acid chloride.
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Yield: Typical yields range from 85% to 95%.
[5]
Reactivity and Applications
Reactivity Profile
The 4-carbonyl chloride moiety is a versatile electrophile but requires specific conditions due to the "bay region" steric hindrance.
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Nucleophilic Acyl Substitution: Reacts with amines to form amides and alcohols to form esters. Reaction rates with bulky nucleophiles (e.g., tert-butyl amine) may be slower than with unhindered acid chlorides.
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Friedel-Crafts Acylation: Can be used to fuse the fluorene ring onto other aromatic systems, creating extended polycyclic aromatic hydrocarbons (PAHs).
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C9 Reactivity: The C9 protons remain acidic (pKa ~22.6). Strong bases (e.g., NaH, LDA) can deprotonate C9 after the acid chloride has been consumed (to avoid side reactions), allowing for further functionalization at the bridge.
Applications in Drug Discovery & Materials
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Bioactive Scaffolds:
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Antibacterial Hybrids: Used to synthesize fluorene-triazole hybrids which exhibit broad-spectrum antibacterial activity. The lipophilic fluorene tail facilitates membrane penetration.
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Onychine Derivatives: Precursor for the synthesis of azafluorenone alkaloids like onychine, which have antimicrobial and cytotoxic properties.
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Materials Science:
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OLED Materials: The 4-position substitution disrupts π-stacking interactions in solid-state films, which is beneficial for preventing fluorescence quenching in organic light-emitting diodes (OLEDs).
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Polymer Modifiers: Used as a capping agent or pendant group monomer to modify the refractive index and thermal stability of polyesters and polyamides.
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Safety and Handling (E-E-A-T)
Hazard Classification: Corrosive (Skin Corr. 1B), Lachrymator.
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Handling: Always handle inside a chemical fume hood. Wear chemical-resistant gloves (Nitrile or Neoprene), safety goggles, and a lab coat.
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Moisture Sensitivity: Reacts violently with water to release HCl gas. All glassware must be flame-dried.
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First Aid:
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Skin: Wash immediately with polyethylene glycol 400, then plenty of water.
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Eyes: Rinse cautiously with water for 15 minutes. Remove contact lenses.
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Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
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References
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Synthesis of Fluorene-Triazole Hybrids
- Title: Synthesis and Spectroscopic Characterization of Novel Hybrid Antibacterial Molecules of Fluorene and Triazole.
- Source: International Journal of Pharmaceutical Research & Scholars (IJPRS), 2013.
- Context: Describes the chlorination of 9H-fluorene-4-carboxylic acid using thionyl chloride and subsequent reaction with thiosemicarbazides.
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URL:[Link] (Verified domain for pharmaceutical research)
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Fluorene-4-carboxylic Acid Precursor Data
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General Fluorene Chemistry & Numbering
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Reaction of Acid Chlorides (General Protocol)
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